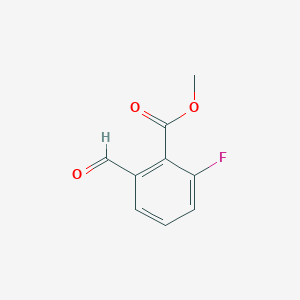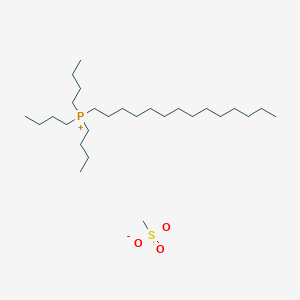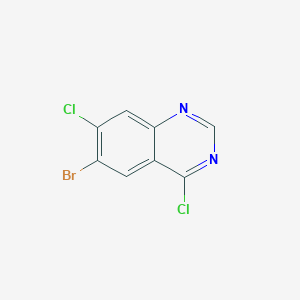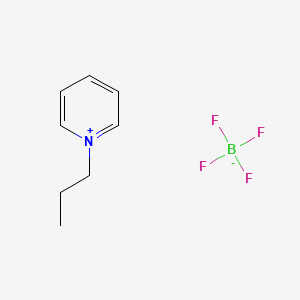
1-Propylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpyridinium tetrafluoroborate is an ionic liquid with the chemical formula C₈H₁₂BF₄N. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Propylpyridinium tetrafluoroborate is an ionic liquid, a type of solvent known for its low volatility and high thermal stability . The primary targets of this compound are not well-defined due to the nature of ionic liquids. They don’t typically interact with biological targets in the same way as traditional drugs do. Instead, their effects are often observed at the cellular or organism level .
Mode of Action
The mode of action of this compound is not fully understood. As an ionic liquid, it doesn’t interact with specific biological targets like enzymes or receptors. Instead, its effects are likely due to its physicochemical properties, such as its ability to disrupt cellular membranes or interfere with protein function .
Biochemical Pathways
Ionic liquids have been shown to affect various biological processes, including cellular respiration and ion transport
Pharmacokinetics
The thermophysical properties of this compound, such as its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity, have been characterized . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
For example, they can affect the growth and survival of aquatic organisms like Daphnia magna and Vibrio fischeri .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physicochemical properties, which in turn can influence its biological activity . Furthermore, the presence of other substances in the environment can also affect the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyridinium tetrafluoroborate can be synthesized through the quaternization of pyridine with 1-bromopropane, followed by anion exchange with sodium tetrafluoroborate. The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is obtained through crystallization and drying processes to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
1-Propylpyridinium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butylpyridinium tetrafluoroborate
- 1-Ethylpyridinium tetrafluoroborate
- 1-Methylpyridinium tetrafluoroborate
Comparison: 1-Propylpyridinium tetrafluoroborate is unique due to its specific alkyl chain length, which influences its solubility, thermal stability, and ionic conductivity. Compared to 1-butylpyridinium tetrafluoroborate, it has a slightly lower viscosity and higher ionic conductivity, making it more suitable for certain electrochemical applications .
Properties
IUPAC Name |
1-propylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BF4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJEHLGNUHPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
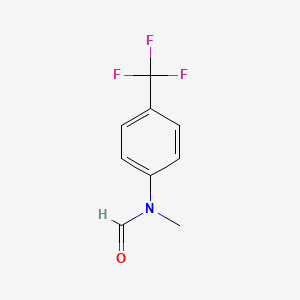
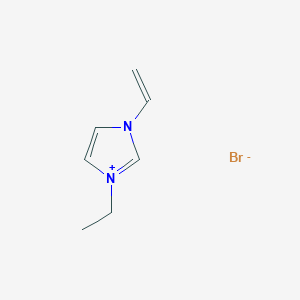
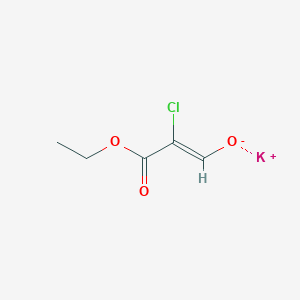
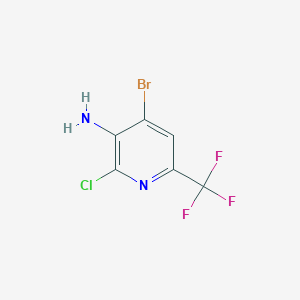
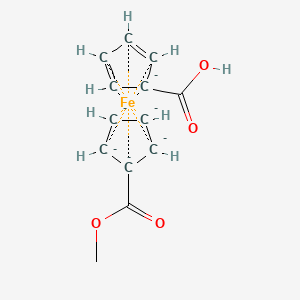
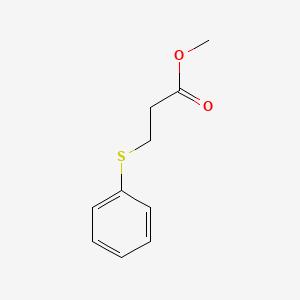
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
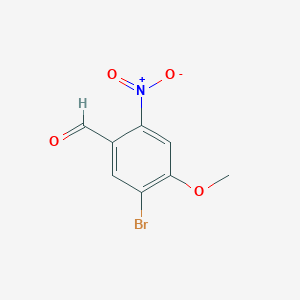
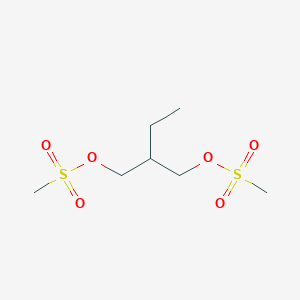
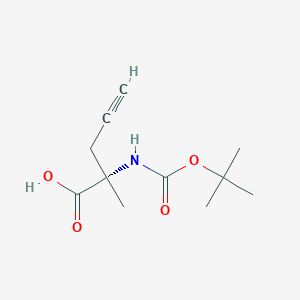
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
